molecular formula C9H7Cl2FO2 B15273065 2-(3,4-Dichlorophenyl)-2-fluoropropanoic acid

2-(3,4-Dichlorophenyl)-2-fluoropropanoic acid

Cat. No.: B15273065
M. Wt: 237.05 g/mol
InChI Key: NSHULQBJFCJKMX-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)-2-fluoropropanoic acid is an organic compound that features a dichlorophenyl group and a fluoropropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)-2-fluoropropanoic acid typically involves the reaction of 3,4-dichlorophenylacetic acid with fluorinating agents under controlled conditions. One common method includes the use of ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate as a catalyst in the Mitsunobu reaction . The reaction conditions are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but with enhanced efficiency and safety measures. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)-2-fluoropropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen substitution reactions can replace the chlorine or fluorine atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted aromatic compounds

Scientific Research Applications

2-(3,4-Dichlorophenyl)-2-fluoropropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)-2-fluoropropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

2-(3,4-Dichlorophenyl)-2-fluoropropanoic acid is unique due to the presence of both dichlorophenyl and fluoropropanoic acid groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H7Cl2FO2

Molecular Weight

237.05 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-2-fluoropropanoic acid

InChI

InChI=1S/C9H7Cl2FO2/c1-9(12,8(13)14)5-2-3-6(10)7(11)4-5/h2-4H,1H3,(H,13,14)

InChI Key

NSHULQBJFCJKMX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)Cl)Cl)(C(=O)O)F

Origin of Product

United States

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